PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8), a member of the histone deacetylase family of enzymes. [] It exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms. [] HDAC8, a class I HDAC family member, has been shown to have low deacetylation activity compared to other HDACs in vitro. [] HDAC8 has gained attention as a novel target for cancer therapy. [] This compound has been used extensively in scientific research to elucidate the role of HDAC8 in various biological processes, including cancer development, inflammation, and neuroprotection. [, , , , , , , , , , , , , , ]
PCI-34051 comprises a C1-substituted tetrahydroisoquinoline (TIQ) scaffold. [] This structural feature contributes to its high potency and selectivity for HDAC8. [] The molecule incorporates a hydroxamic acid motif, a common characteristic of many HDAC inhibitors, which is believed to interact with the zinc ion in the HDAC8 active site. [, ]
PCI-34051 exerts its effects by selectively inhibiting the enzymatic activity of HDAC8. [] This inhibition is achieved by binding to the catalytic domain of HDAC8, preventing the removal of acetyl groups from lysine residues on histone and non-histone proteins. [, , , ] The resulting increase in protein acetylation can influence various cellular processes, including gene expression, protein stability, and cellular signaling. [, , , , , ]
Cancer Research: PCI-34051 has shown promising anti-cancer activity in preclinical models of various cancers, including T-cell lymphoma, leukemia, ovarian cancer, neuroblastoma, and malignant peripheral nerve sheath tumors (MPNST). [, , , , , ] It inhibits cell proliferation, induces apoptosis, and suppresses cell migration, suggesting its potential as a novel anti-cancer agent. [, , , , ] Notably, it exhibits synthetic lethality with the NAMPT inhibitor KPT-9274 in AML, highlighting a potential combination therapy. [, ]
Inflammation and Autoimmune Diseases: PCI-34051 exhibits potent anti-inflammatory effects, particularly by inhibiting the production of the pro-inflammatory cytokine IL-1β. [, , ] It has shown efficacy in preclinical models of rheumatoid arthritis, psoriasis, and contact hypersensitivity, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases. [] In the context of anthrax lethal toxin (LeTx) exposure, HDAC8 inhibition using PCI-34051 restores the production of pro-IL-1β, providing insights into the role of HDAC8 in LeTx immunotoxicity. [, ]
Neuroprotection: Although initially explored as a potential neuroprotective agent, research suggests that PCI-34051's neuroprotective effects may be independent of HDAC8 inhibition. [] While it protects neurons from oxidative death, its inactive analog, BRD3811, also exhibits neuroprotective properties despite its inability to inhibit HDAC8. [] This suggests that the protective effects of PCI-34051 might be mediated by alternative mechanisms, such as metal binding, rather than direct epigenetic regulation. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5